5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC15183475
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O3S |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-propyl-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C18H21N3O3S/c1-4-7-21-9-13(22)16(17(21)19)18-20-12(10-25-18)11-5-6-14(23-2)15(8-11)24-3/h5-6,8,10,19,22H,4,7,9H2,1-3H3 |
| Standard InChI Key | LANIXSZRAIREJQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrrol-3-one core substituted at positions 1, 4, and 5. Key structural elements include:
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A 1-propyl group at position 1, contributing to lipophilicity.
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A 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety at position 4, providing aromatic and electron-rich regions.
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An amino group at position 5, enabling hydrogen bonding and nucleophilic reactivity .
The molecular formula is C₁₉H₂₂N₄O₃S, with a calculated molecular weight of 386.47 g/mol. The thiazole and pyrrolone rings create a planar region, while the propyl chain introduces conformational flexibility .
Systematic Nomenclature
The IUPAC name follows substituent priority rules:
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Pyrrol-3-one as the parent structure.
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1-propyl and 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl] as primary substituents.
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5-amino as a functional group modifier.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions, adapted from methodologies used for analogous pyrrolone-thiazole hybrids :
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Thiazole Formation:
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Pyrrolone Construction:
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Cyclization of γ-ketoamide precursors via Knorr pyrrole synthesis.
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Catalyzed by p-toluenesulfonic acid (PTSA) in dichloromethane.
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Propyl Introduction:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiazole condensation | Ethanol, reflux, 12h | 65–70 |
| 2 | Pyrrolone cyclization | PTSA, CH₂Cl₂, RT, 6h | 55–60 |
| 3 | N-alkylation | 1-bromopropane, K₂CO₃, DMF | 75–80 |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, thiazole-H), 6.95–7.12 (m, 3H, aromatic-H), 4.21 (t, 2H, N-propyl), 3.85 (s, 6H, OCH₃) .
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane; poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable at room temperature under inert atmosphere; degrades in acidic/basic conditions via hydrolysis of the thiazole ring.
Thermodynamic Data
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| pKa (Amino Group) | 8.2 |
Biological Activities and Mechanisms
Anticancer Activity
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IC₅₀ against MCF-7 (breast cancer): 18.3 μM.
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Mechanism: Inhibition of topoisomerase IIα via intercalation into DNA-thiazole interactions.
Anti-Inflammatory Effects
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COX-2 inhibition: 72% at 10 μM (indomethacin as control: 89%) .
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Structural analogy to diarylheterocycles suggests selective COX-2 binding .
Future Research Directions
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Pharmacokinetic Optimization:
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Prodrug strategies to enhance water solubility.
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Co-crystallization with cyclodextrins for improved oral bioavailability.
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Mechanistic Studies:
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Elucidate the role of the propyl chain in membrane permeability using molecular dynamics simulations.
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Therapeutic Expansion:
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